molecular formula C9H25N5 B14258501 N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine CAS No. 211319-41-4

N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine

Cat. No.: B14258501
CAS No.: 211319-41-4
M. Wt: 203.33 g/mol
InChI Key: VVBGSMCXGWBESC-UHFFFAOYSA-N
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Description

N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine is an organic compound with the molecular formula C9H24N4. It is a polyamine with multiple amino groups, making it a versatile compound in various chemical reactions and applications. This compound is known for its ability to chelate metal ions and its use in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine can be synthesized through the reaction of ethylenediamine with 1,3-dibromopropane in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of N1-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine involves large-scale reactions using similar starting materials and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Simpler amines.

    Substitution: Various substituted amines with different functional groups.

Scientific Research Applications

N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine has numerous applications in scientific research:

    Chemistry: Used as a chelating agent for metal ions in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a cross-linking agent in protein chemistry.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for metal ion-related diseases.

    Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.

Mechanism of Action

The mechanism of action of N1-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine involves its ability to chelate metal ions, thereby affecting various biochemical pathways. It can inhibit enzymes that require metal ions as cofactors, such as cytochrome c oxidase, by binding to the metal ion and preventing its interaction with the enzyme.

Comparison with Similar Compounds

Similar Compounds

    Diethylenetriamine: Another polyamine with similar chelating properties but with a different structure.

    Triethylenetetramine: A polyamine with more amino groups, offering stronger chelation but with increased complexity.

    Ethylenediamine: A simpler polyamine with fewer amino groups, used in similar applications but with lower chelation strength.

Uniqueness

N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine is unique due to its specific structure, which provides a balance between chelation strength and molecular complexity. This makes it particularly useful in applications requiring moderate chelation without excessive steric hindrance.

Properties

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H25N5/c10-2-1-4-12-6-8-14-9-7-13-5-3-11/h12-14H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBGSMCXGWBESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCNCCNCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H25N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10781212
Record name N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10781212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211319-41-4
Record name N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10781212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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